Methyl(1,2,4-oxadiazol-5-ylmethyl)amine
Description
Significance of the 1,2,4-Oxadiazole (B8745197) Moiety in Contemporary Chemical Science
The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has garnered substantial attention in medicinal chemistry and materials science. semanticscholar.orgmdpi.comnih.gov Its significance stems from its remarkable stability, tunable physicochemical properties, and its capacity to engage in various biological interactions. nih.gov This heterocycle is a key component in a wide array of pharmacologically active compounds, demonstrating activities such as antimicrobial, anti-inflammatory, anticancer, and antiviral effects. nih.govnih.govresearchgate.netnih.gov The interest in the biological applications of 1,2,4-oxadiazoles has grown significantly, making it a privileged scaffold in modern drug discovery. nih.gov Furthermore, the 1,2,4-oxadiazole ring is unique among its isomers as it is found in naturally occurring alkaloids, such as Phidianidine A and Phidianidine B, isolated from marine organisms. nih.govlifechemicals.com
In drug design and development, the 1,2,4-oxadiazole ring serves as a versatile heterocyclic scaffold. semanticscholar.orgresearchgate.net It is widely utilized as a bioisosteric replacement for ester and amide groups. nih.govlifechemicals.comnih.gov This substitution can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and modulate its binding to biological targets. nih.govnih.gov The thermal and chemical resistance of the oxadiazole ring contributes to this metabolic stability. nih.gov The positions C3 and C5 of the ring are susceptible to nucleophilic substitution, allowing for the straightforward synthesis of 3,5-disubstituted derivatives, which are the most common and stable forms studied. nih.govguidechem.comchemicalbook.com This adaptability makes the 1,2,4-oxadiazole core a perfect framework for constructing large libraries of compounds for screening and developing novel therapeutic agents. mdpi.comnih.gov
The 1,2,4-oxadiazole ring is an aromatic, planar heterocyclic system. guidechem.comchemicalbook.com Its aromatic character is confirmed by experimental X-ray diffraction data showing planar structure. nih.gov However, it is considered to be among the least aromatic of the five-membered heterocyclic systems. psu.eduresearchgate.net The presence of two electronegative, pyridine-type nitrogen atoms and a furan-type oxygen atom makes the ring electron-poor. nih.govrjptonline.org This electron-deficient nature renders the carbon atoms at the C3 and C5 positions relatively inert to electrophilic substitution but reactive toward nucleophilic attack. nih.govchemicalbook.com The entire ring acts as an electron-withdrawing group, a property that influences the reactivity of attached substituents. researchgate.netresearchgate.net This electronic characteristic is a key factor in its function as a bioisostere and its interaction with biological macromolecules. nih.govrjptonline.org
Academic Context and Research Trajectory of Methyl(1,2,4-oxadiazol-5-ylmethyl)amine
While the 1,2,4-oxadiazole scaffold is a subject of intense research, scholarly attention on the specific, unsubstituted parent compound this compound is limited in published literature. Its significance is primarily understood through its position within a broader class of derivatives that are actively investigated in medicinal chemistry.
This compound belongs to the class of 5-(aminomethyl)-1,2,4-oxadiazoles. In structure-activity relationship (SAR) studies, the introduction of an aminomethyl group or a similar haloalkyl chain at the C5 position of the 1,2,4-oxadiazole ring has been identified as a crucial substituent for conferring specific biological activities, such as Sirt2 inhibition. nih.gov Research has explored the synthesis of various 5-chloromethyl-1,2,4-oxadiazole intermediates, which are then reacted with different amines to generate a library of derivatives for pharmacological screening. rjptonline.org This positions the title compound as a fundamental starting point or a simple representative of a class of molecules where the methylamine (B109427) side chain is a key pharmacophoric element.
The overarching research trend is not on individual, simple molecules like this compound, but on more complex derivatives built upon this and similar templates. The general strategy involves synthesizing 3,5-disubstituted 1,2,4-oxadiazoles and evaluating their therapeutic potential. nih.govnih.govrjptonline.org For instance, studies have focused on compounds where the C3 position is occupied by a substituted phenyl ring and the C5 position bears a cyclic aminomethyl group. nih.gov Research trends indicate a focus on creating diverse libraries of these compounds to explore their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govresearchgate.netnih.gov The synthesis often involves the reaction of amidoximes with various carbonyl derivatives, allowing for extensive structural modifications to optimize biological activity. nih.govresearchgate.net
Scope and Objectives of Academic Inquiry into this compound
The primary objective of academic inquiry into this class of compounds is to systematically explore the chemical space around the 1,2,4-oxadiazole core to identify novel therapeutic leads. For a fundamental structure like this compound, the scope of inquiry would involve its use as a molecular building block. Research objectives would include:
Developing efficient synthetic routes to produce the compound and its analogues.
Using it as a scaffold for further chemical modification, particularly at the C3 position of the oxadiazole ring and the amine function.
Investigating the structure-activity relationships of the resulting derivatives against various biological targets.
Ultimately, the academic interest lies not in the compound in isolation, but in its potential as a foundational element for the rational design of new, more potent, and selective bioactive agents.
Data Tables
Table 1: General Properties of the 1,2,4-Oxadiazole Ring
| Property | Description | Source(s) |
|---|---|---|
| Structure | Five-membered aromatic heterocycle with one oxygen and two nitrogen atoms at positions 1, 2, and 4. | guidechem.comchemicalbook.com |
| Aromaticity | Possesses aromatic character but is considered among the least aromatic of the five-membered heterocycles. | nih.govpsu.eduresearchgate.net |
| Electronic Nature | Electron-deficient (electron-poor) due to the presence of three electronegative heteroatoms. | nih.govrjptonline.org |
| Reactivity | C3 and C5 positions are susceptible to nucleophilic attack but generally inert to electrophilic substitution. | nih.govguidechem.comchemicalbook.com |
| Stability | 3,5-disubstituted derivatives are generally stable, while monosubstituted versions are less stable. | nih.govchemicalbook.com |
| Bioisosterism | Commonly used as a stable bioisosteric replacement for ester and amide functionalities in drug design. | nih.govlifechemicals.comnih.gov |
Table 2: Calculated Physicochemical Properties of N-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine No specific experimental data was found for this compound in the search results. The table below lists calculated properties for a closely related, more complex derivative to provide representative data for this class of compounds.
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₉H₁₃N₅O | chemscene.com |
| Topological Polar Surface Area (TPSA) | 68.77 Ų | chemscene.com |
| logP (Octanol-water partition coefficient) | 0.36432 | chemscene.com |
| Hydrogen Bond Acceptors | 6 | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Rotatable Bonds | 5 | chemscene.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H7N3O |
|---|---|
Molecular Weight |
113.12 g/mol |
IUPAC Name |
N-methyl-1-(1,2,4-oxadiazol-5-yl)methanamine |
InChI |
InChI=1S/C4H7N3O/c1-5-2-4-6-3-7-8-4/h3,5H,2H2,1H3 |
InChI Key |
YUTNQQHHUYYBFA-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC=NO1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Methyl 1,2,4 Oxadiazol 5 Ylmethyl Amine
Established Synthetic Pathways for the 1,2,4-Oxadiazole (B8745197) Core
The formation of the 1,2,4-oxadiazole ring is a cornerstone of heterocyclic chemistry, with a variety of methods developed to afford this structure with diverse substitution patterns. The choice of synthetic route often depends on the desired substituents on the ring and the availability of starting materials.
Amidoxime (B1450833) Acylation and Cyclization Routes
One of the most prevalent and versatile methods for synthesizing 1,2,4-oxadiazoles involves the use of amidoximes as key building blocks. nih.gov This approach relies on the acylation of the amidoxime followed by a cyclodehydration reaction to form the heterocyclic ring. This can be accomplished through either a two-stage process where the acylated intermediate is isolated, or a more streamlined one-pot procedure.
The two-stage protocol offers a controlled approach to the synthesis of 1,2,4-oxadiazoles. nih.gov In the first step, an amidoxime is acylated with a carboxylic acid derivative, such as an acyl chloride or anhydride, to form an O-acylamidoxime intermediate. This intermediate is then isolated and purified before being subjected to cyclization. The cyclization is typically induced by heating, often in the presence of a base or a dehydrating agent, to promote the intramolecular condensation and formation of the 1,2,4-oxadiazole ring. For the synthesis of a precursor to methyl(1,2,4-oxadiazol-5-ylmethyl)amine, a suitable starting amidoxime would be reacted with an activated form of chloroacetic acid. For instance, benzamidoxime (B57231) can be reacted with chloroacetyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane. chemicalbook.com The resulting O-(chloroacetyl)benzamidoxime is then heated in a high-boiling solvent like toluene (B28343) to induce cyclization, affording 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole. chemicalbook.comrjptonline.org This chloromethylated intermediate is then primed for reaction with methylamine (B109427) to yield the target compound.
Table 1: Two-Stage Synthesis of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole
| Step | Reactants | Reagents/Conditions | Product |
| 1. Acylation | Benzamidoxime, Chloroacetyl chloride | Triethylamine, Dichloromethane, 0-20 °C | O-(chloroacetyl)benzamidoxime |
| 2. Cyclization | O-(chloroacetyl)benzamidoxime | Toluene, Reflux, 12 h | 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole |
To improve efficiency and reduce reaction times, one-pot procedures have been developed for the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids or their derivatives. rsc.org In this approach, the acylation and cyclization steps are performed in a single reaction vessel without the isolation of the O-acylamidoxime intermediate. These reactions are often facilitated by coupling agents that activate the carboxylic acid, such as carbodiimides, or by using high-boiling solvents or microwave irradiation to drive the cyclodehydration. organic-chemistry.org For example, an N-hydroxyamidine can be reacted directly with chloroacetic acid in the presence of a suitable coupling agent and then heated to yield the 5-chloromethyl-1,2,4-oxadiazole intermediate. rjptonline.org This streamlined approach offers a more direct route to the key precursor for the synthesis of this compound.
1,3-Dipolar Cycloaddition Reactions for 1,2,4-Oxadiazole Formation
An alternative and powerful strategy for the construction of the 1,2,4-oxadiazole ring is the 1,3-dipolar cycloaddition reaction. rjptonline.org This method involves the reaction of a nitrile oxide with a nitrile, forming the five-membered heterocyclic ring in a single step.
The [3+2] cycloaddition of a nitrile oxide with a nitrile provides a direct route to 3,5-disubstituted 1,2,4-oxadiazoles. Nitrile oxides are typically generated in situ from the corresponding oxime precursors, such as hydroximoyl chlorides, by treatment with a base. The choice of the nitrile and the nitrile oxide determines the substituents at the C3 and C5 positions of the resulting 1,2,4-oxadiazole. To synthesize a precursor for this compound via this route, one could envision the cycloaddition of a nitrile oxide with chloroacetonitrile. However, the reactivity of the nitrile component can be a limiting factor in this approach.
To enhance the efficiency and scope of the 1,3-dipolar cycloaddition for 1,2,4-oxadiazole synthesis, various catalysts have been employed. Lewis acids and transition metal catalysts can activate the nitrile dipolarophile, making it more susceptible to cycloaddition with the nitrile oxide. For instance, iron(III) nitrate (B79036) has been shown to mediate the synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles, where the nitrile oxide is generated in situ. organic-chemistry.org While not directly applied to the synthesis of the target molecule in the reviewed literature, the principle of catalyst-mediated cycloaddition offers a potential avenue for optimizing the synthesis of functionalized 1,2,4-oxadiazoles.
Oxidative Cyclization Methodologies
A modern approach to the formation of the 1,2,4-oxadiazole ring at lower temperatures involves oxidative cyclization, where the heterocyclic core is assembled through the oxidative coupling of N–H, O–H, or C–H bonds. rjptonline.orgnih.gov This contrasts with traditional methods that often require harsher conditions for cyclodehydration.
N-Bromination and Dehydrobromination Pathways
One prominent oxidative strategy involves the use of N-bromosuccinimide (NBS) to promote the cyclization of N-acyl amidines. This process is highly efficient, affording substituted 1,2,4-oxadiazoles in nearly quantitative yields at room temperature. rjptonline.org The reaction proceeds through an initial N-bromination of the N-acyl amidine intermediate. rjptonline.org Subsequent dehydrobromination under basic conditions facilitates the formation of the critical N–O bond, leading to the closure of the 1,2,4-oxadiazole ring. rjptonline.org
Another related pathway utilizes reagents like NBS or iodine (I₂) in the presence of a base to synthesize 1,2,4-oxadiazoles from N-benzyl amidoximes. rjptonline.org The proposed mechanism involves the N-halogenation of the amidoxime. The resulting halogenated derivative then undergoes dehydrohalogenation, promoted by the base, to form an imine intermediate which subsequently cyclizes and aromatizes to yield the final 1,2,4-oxadiazole product. rjptonline.org The NBS/DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) system has been shown to provide slightly higher yields compared to the I₂/K₂CO₃ (potassium carbonate) system. rjptonline.org
Oxidative C-O Bond Formation
Oxidative C–O bond formation represents another avenue for constructing the 1,2,4-oxadiazole ring. For instance, N-acylguanidines can be cyclized using an oxidant such as iodobenzene (B50100) diacetate (PIDA) in dimethylformamide (DMF) at room temperature to form 3-amino-1,2,4-oxadiazoles. rjptonline.orgipbcams.ac.cn This reaction is an example of the oxidative formation of the N–O bond within the oxadiazole ring. rjptonline.org Similarly, copper-catalyzed cascade reactions have been reported for the one-step synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidines and methylarenes under mild conditions, representing a form of oxidative coupling. mdpi.com
Table 1: Overview of Oxidative Cyclization Methodologies for 1,2,4-Oxadiazole Synthesis
| Methodology | Precursor(s) | Reagents/Conditions | Key Transformation | Yields | Citation(s) |
| NBS-Promoted Cyclization | N-Acyl Amidines | NBS, Base, Ethyl Acetate (B1210297), RT | N-Bromination followed by dehydrobromination | 91–99% | rjptonline.org |
| N-Halogenation | N-Benzyl Amidoximes | NBS/DBU or I₂/K₂CO₃ | N-Halogenation followed by dehydrohalogenation | 50–84% | rjptonline.org |
| PIDA Oxidation | N-Acylguanidines | PhI(OAc)₂, DMF, RT | Oxidative N–O bond formation | Moderate to Good | rjptonline.org |
| Copper Catalysis | Amidines, Methylarenes | Copper catalyst, Mild conditions | Cascade oxidative reaction | Moderate to Good | mdpi.com |
Precursor Chemistry and Formation of the this compound Scaffold
The synthesis of the target molecule, this compound, is critically dependent on the strategic preparation of its precursors. This involves the formation of a suitable amidoxime intermediate and a method for linking the resulting heterocyclic core to the methylamine moiety.
Synthesis of Key Amidoxime Intermediates
The most widely applied method for constructing the 1,2,4-oxadiazole ring is the cyclization involving an amidoxime. ipbcams.ac.cnnih.gov Amidoximes are typically synthesized from the corresponding nitriles. nih.gov This conversion is generally achieved by reacting a nitrile with hydroxylamine (B1172632), often in the presence of a base like sodium bicarbonate in an alcohol-water mixture. rjptonline.orgnih.gov This straightforward reaction provides the key N-hydroxy-amidine functionality required for subsequent cyclization into the 1,2,4-oxadiazole ring. researchgate.net The versatility of this method allows for the preparation of a wide array of amidoximes from commercially diverse nitriles. nih.gov
Strategic Linkage Formation to the Methylamine Moiety
Attaching the methylamine group at the 5-position of the 1,2,4-oxadiazole ring requires a specific synthetic strategy. A highly effective approach involves the use of a key electrophilic intermediate, 5-(chloromethyl)-1,2,4-oxadiazole (B2962313). This intermediate can be prepared by reacting an N-hydroxy amidine with chloroacetic acid. rjptonline.org
Once the 5-(chloromethyl)-1,2,4-oxadiazole is formed, the final linkage is achieved through a standard nucleophilic substitution reaction. The chloromethyl group is a potent electrophile, readily reacting with methylamine. In this step, methylamine acts as the nucleophile, displacing the chloride ion to form the desired C-N bond and yield this compound. This two-step sequence—formation of a chloromethyl intermediate followed by nucleophilic substitution—is a robust strategy for elaborating the 5-position of the oxadiazole ring.
An alternative strategy involves incorporating a protected amino group early in the synthesis. For example, a precursor containing an N-Boc-protected amino group can be used to construct the oxadiazole ring. nih.gov The protecting group (Boc, or tert-butyloxycarbonyl) is then removed in a final step to reveal the free amine, which could subsequently be methylated.
Advanced Synthetic Strategies and Catalytic Approaches for 1,2,4-Oxadiazoles
Recent advancements in organic synthesis have introduced novel catalytic and procedural strategies for the formation of 1,2,4-oxadiazoles, often providing milder reaction conditions, higher efficiency, and greater functional group tolerance.
Catalytic approaches offer significant advantages. For instance, a combination of p-Toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) serves as an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. nih.gov Metal-catalyzed [2+3] cycloadditions represent another advanced route. The reaction between a silyl (B83357) nitronate and chloroacetonitrile, catalyzed by silver trifluoromethanesulfonate (B1224126) (AgOTf), can produce 3,5-disubstituted 1,2,4-oxadiazoles under mild conditions. nih.gov
One-pot procedures have also been developed to streamline the synthesis. The Vilsmeier reagent can be employed to activate carboxylic acids for the initial O-acylation of amidoximes and to promote the subsequent cyclocondensation, all within a single reaction vessel. mdpi.com This method works efficiently at room temperature in the presence of a base like triethylamine. mdpi.com Another one-pot approach utilizes a superbase medium, such as sodium hydroxide (B78521) in DMSO (NaOH/DMSO), to facilitate the reaction between amidoximes and esters at room temperature, offering a convenient route to the oxadiazole core.
Table 2: Comparison of Advanced and Catalytic Synthetic Strategies
| Strategy | Catalyst/Reagent | Precursors | Key Features | Citation(s) |
| Dual Acid Catalysis | PTSA-ZnCl₂ | Amidoximes, Nitriles | Mild and efficient catalysis | nih.gov |
| Silver Catalysis | AgOTf | Silyl Nitronates, Chloroacetonitrile | Metal-catalyzed [2+3] cycloaddition | nih.gov |
| Vilsmeier Activation | Vilsmeier Reagent, Et₃N | Amidoximes, Carboxylic Acids | One-pot procedure at room temperature | mdpi.com |
| Superbase Medium | NaOH/DMSO | Amidoximes, Esters | One-pot procedure at room temperature | |
| Copper Catalysis | Copper Catalyst | Amidines, Methylarenes | One-pot cascade oxidative reaction | mdpi.com |
Room Temperature Synthetic Protocols
Synthesizing 1,2,4-oxadiazole derivatives at ambient temperatures is highly desirable as it accommodates thermosensitive functional groups. mdpi.com Several effective room-temperature methods have been developed, broadly categorized into two main routes.
The first is a two-stage protocol that involves the initial preparation and isolation of O-acylamidoximes, followed by cyclization promoted by a base. nih.gov The second, more streamlined approach is a one-pot synthesis directly from amidoximes and various carboxyl derivatives (like esters or acyl chlorides) in the presence of an inorganic base in an aprotic polar solvent, most commonly a Sodium Hydroxide/Dimethyl Sulfoxide (NaOH/DMSO) system. nih.govnih.gov This one-pot method has proven highly efficient in medicinal chemistry, offering a simple purification protocol, though reaction times can range from 4 to 24 hours. nih.gov For the specific synthesis of a precursor to this compound, a room temperature condensation using a Boc-protected amino acid derivative has been demonstrated, showcasing the mildness of the conditions. nih.gov
| Protocol | Key Reagents | Typical Solvent | Advantages | Limitations | Reference |
|---|---|---|---|---|---|
| Two-Stage Protocol | Amidoxime, Acyl Chloride, Organic Base (e.g., TBAF) | THF | Swift, high cyclization efficiency, uncomplicated work-up | Requires isolation of O-acylamidoxime intermediate | nih.gov |
| One-Pot Protocol | Amidoxime, Carboxylic Acid Ester, Inorganic Base (e.g., NaOH) | DMSO | Streamlined single step, efficient | Can have moderate to long reaction times (4-24h) | nih.govnih.gov |
| Oxidative Cyclization | Amidines, Methylarenes, Copper-catalyst | - | Mild conditions | Modest application in drug design thus far | mdpi.com |
Microwave-Assisted Synthesis for Oxadiazole Derivatives
Microwave-assisted organic synthesis represents a significant advancement, allowing for dramatically reduced reaction times, higher yields, and increased product purity. nih.gov This technology is particularly effective for the synthesis of heterocyclic compounds like 1,2,4-oxadiazoles.
One-pot microwave-assisted synthesis of 3,5-disubstituted 1,2,4-oxadiazoles can be achieved by the condensation of nitriles, hydroxylamine, and aldehydes under solvent-free conditions, yielding products in as little as 5-45 minutes. nih.govresearchgate.net Another efficient microwave protocol involves the reaction of amidoximes with acyl chlorides. researchgate.net The use of a solid-supported system, such as silica (B1680970) gel, under microwave irradiation provides a new, fast, and efficient strategy for constructing the 1,2,4-oxadiazole ring, simplifying the purification process. nih.gov
| Reactants | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Benzamidoxime, 3-Aryl-acryloyl chlorides | Silica gel support, 75W, 100-105 °C | 5-45 min | 50-68% | nih.gov |
| Amidoximes, Acyl chlorides | Solvent-free, Microwave irradiation | Not specified | Good to excellent | researchgate.net |
| Nitriles, Hydroxylamine, Aldehydes | Solvent-free, Microwave irradiation | Not specified | 92-97% | researchgate.net |
Solvent-Free Synthesis Methodologies
Solvent-free, or solid-state, synthesis is a green chemistry approach that minimizes environmental impact by eliminating the need for solvents. These reactions, often accelerated by microwave irradiation, can be highly efficient. The synthesis of 1,2,4-oxadiazoles from amidoximes and acyl chlorides can be performed under solvent-free microwave conditions, providing an easy, rapid, and high-yielding method. researchgate.net Another reported solvent-free method involves a four-component reaction to generate 1,2,4-oxadiazole diastereomers in the presence of solid sodium ethoxide. rjptonline.org These protocols highlight a move towards more sustainable and efficient chemical manufacturing.
Derivatization and Functionalization of this compound
Once the core structure of this compound is synthesized, it offers multiple sites for further chemical modification. These include the 1,2,4-oxadiazole ring itself and the reactive secondary amine on the methylamine side chain.
Modification at the 1,2,4-Oxadiazole Ring System
The 1,2,4-oxadiazole ring is a stable aromatic system but can undergo specific chemical transformations. chim.it One of the most significant reactions is the Boulton-Katritzky Rearrangement (BKR), a thermal or photochemical process where the atoms of the oxadiazole ring and a three-atom side chain rearrange to form a new heterocyclic system. chim.it This rearrangement involves an internal nucleophilic attack from an atom in the side chain onto the N(2) position of the oxadiazole ring, which is electrophilic due to the easily cleaved O-N bond. chim.it This allows for the transformation of 1,2,4-oxadiazoles into other valuable heterocycles like 1,2,4-triazoles or imidazoles, representing a powerful method for structural modification. chim.it
Functionalization of the Methylamine Side Chain via Amine Reactions
The secondary amine of the methylamine side chain is a prime site for functionalization. Standard amine chemistry can be readily applied to introduce a wide variety of functional groups. A particularly effective strategy involves synthesizing a precursor, such as a 5-chloromethyl-1,2,4-oxadiazole, which can be prepared from the reaction of N-hydroxy benzamidines with chloroacetic acid. rjptonline.orgresearchgate.net
This chloromethyl intermediate can then react with primary amines, such as methylamine, to yield the desired 5-(aminomethyl) oxadiazole. researchgate.net The resulting secondary amine is a versatile substrate for subsequent reactions, including acylation to form amides or reactions with sulfonyl chlorides to produce sulfonamides. researchgate.net This two-step approach provides a robust pathway to a diverse library of derivatives functionalized at the side chain.
Regioselective Synthesis of Substituted Derivatives
Control over the placement of substituents on the 1,2,4-oxadiazole ring is known as regioselectivity and is a fundamental aspect of its synthesis. The most common synthetic route—the condensation of an amidoxime with an acylating agent—offers excellent regiochemical control. researchgate.net
The substituent (R¹) of the amidoxime (R¹C(=NOH)NH₂) consistently becomes the substituent at the C3 position of the final 1,2,4-oxadiazole.
The substituent (R²) of the acylating agent (e.g., acyl chloride, R²COCl) becomes the substituent at the C5 position .
Therefore, to specifically synthesize 5-substituted derivatives like this compound, one must select an acylating agent where the R² group is CH₂NHCH₃ (or a protected version thereof). For instance, reacting any amidoxime with a protected N-methylglycine derivative (like N-Boc-N-methylglycine) followed by deprotection would regioselectively yield the desired 5-(methylaminomethyl) substituent. researchgate.netrsc.org This predictable outcome is crucial for the rational design and synthesis of specifically substituted 1,2,4-oxadiazole compounds.
Mechanistic Organic Chemistry and Reactivity Studies of Methyl 1,2,4 Oxadiazol 5 Ylmethyl Amine
Reaction Pathways and Transformation Mechanisms of the 1,2,4-Oxadiazole (B8745197) Ring
The 1,2,4-oxadiazole ring is a five-membered heterocycle characterized by low aromaticity and the presence of a relatively weak O–N bond. researchgate.netpsu.edu These features render it susceptible to various transformations and rearrangements, particularly under thermal or photochemical conditions. chim.it The reactivity of the ring is a balance between its nucleophilic and electrophilic sites, which dictates its interaction with different reagents. psu.educhim.it
Nucleophilic and Electrophilic Reactivity of the Oxadiazole Core
The reactivity towards nucleophiles is significantly influenced by the substituents on the ring. In the case of Methyl(1,2,4-oxadiazol-5-ylmethyl)amine, the C5 position is the primary site for nucleophilic attack. This is a common feature for 5-substituted 1,2,4-oxadiazoles, where external nucleophiles preferentially react at this position over the C3 site. psu.edu The presence of the methylamine (B109427) substituent does not fundamentally alter this inherent electrophilicity of the C5 carbon.
| Position | Reactivity Type | Description | Governing Factors |
|---|---|---|---|
| C3 | Electrophilic | Susceptible to nucleophilic attack, but generally less reactive than C5. | Electron distribution within the ring. |
| C5 | Electrophilic | Primary site for nucleophilic attack. | Higher partial positive charge compared to C3. |
| N2 | Electrophilic | Site of intramolecular nucleophilic attack during rearrangements (e.g., BKR). Not typically attacked by external nucleophiles. psu.edu | Weak, polarized O-N bond. chim.it |
| N4 | Nucleophilic | Can be protonated or alkylated. | Lone pair of electrons. |
| Ring System | Inert to Electrophilic Attack | Does not typically undergo electrophilic aromatic substitution. | Low aromaticity and electron-deficient nature. psu.edu |
Ring Opening and Rearrangement Reactions
The inherent instability of the 1,2,4-oxadiazole ring, stemming from its low aromaticity and weak O–N bond, makes it prone to undergo facile transformations into more stable heterocyclic systems. researchgate.net These reactions often involve cleavage of the O1–N2 bond and can be initiated thermally, photochemically, or by nucleophilic attack. chim.it
Key rearrangement reactions include:
Boulton–Katritzky Rearrangement (BKR): This is a well-studied thermal rearrangement involving an intramolecular nucleophilic substitution. chim.it It requires a side chain at the C3 position containing a nucleophilic center. The reaction proceeds via a nucleophilic attack of the side-chain atom onto the N2 atom of the oxadiazole ring, leading to the cleavage of the O–N bond and formation of a new, more stable heterocyclic ring. psu.educhim.it
Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC): This pathway is initiated by the attack of an external nucleophile, typically at the C5 position. researchgate.net The initial addition leads to a loss of aromaticity and subsequent ring opening. The resulting intermediate then undergoes cyclization to form a new heterocyclic product. ANRORC-like rearrangements have been observed in various 1,2,4-oxadiazole systems, particularly those with activating groups. chim.it
Photochemical Rearrangements: Upon UV irradiation, the labile O–N bond in 1,2,4-oxadiazoles can cleave, generating reactive intermediates with zwitterionic, diradical, or nitrene-like character. psu.educhim.it These intermediates can then rearrange through various pathways, such as ring contraction-expansion or internal cyclization, to yield a diverse array of isomeric products, including other oxadiazoles (B1248032) or different heterocycles like quinazolinones, depending on the substituents and reaction conditions. chim.it
For this compound, while the substituent is at the C5 position, the ring itself remains susceptible to these degradation pathways, especially under harsh thermal or basic conditions. researchgate.net
Reactivity of the Methylamine Substituent and its Influence on the Heterocycle
The methylamine group attached to the C5 position via a methylene (B1212753) bridge is a key functional group that dictates a separate class of reactions for the molecule. Its reactivity is modulated by the electronic properties of the 1,2,4-oxadiazole ring.
Amine-Centered Reactions and Derivatives
The primary amine of the methylamine substituent exhibits typical nucleophilic reactivity, allowing for a variety of functionalization reactions. These reactions are analogous to those of other primary alkylamines and provide pathways to a wide range of derivatives. Mechanistic studies on closely related 5-(aminomethyl)-3-aryl-1,2,4-oxadiazoles have demonstrated their utility in synthesis. For instance, these compounds readily react with isocyanates and isothiocyanates to form the corresponding urea (B33335) and thiourea (B124793) derivatives in high yields. researchgate.net
Common amine-centered reactions include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
Formation of Ureas/Thioureas: Reaction with isocyanates or isothiocyanates. researchgate.net
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
Salt Formation: Reaction with acids to form ammonium (B1175870) salts.
The synthesis of these derivatives proceeds through standard nucleophilic addition or substitution mechanisms centered on the amine's lone pair of electrons. A study on the synthesis of (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b] researchgate.netrjptonline.org oxazin-4-yl)acetate derivatives highlights the synthetic utility of the methylene bridge at the C5 position for creating more complex molecules. researchgate.net
Impact of the Oxadiazole Moiety on Amine Basicity and Nucleophilicity
The 1,2,4-oxadiazole ring functions as a strong electron-withdrawing group. researchgate.net This property has a significant impact on the reactivity of adjacent functional groups. When connected to the methylamine group, the oxadiazole ring reduces the electron density on the nitrogen atom through a negative inductive effect (-I effect).
| Amine | Structure | Influencing Factor | Expected Relative Basicity (pKa of Conjugate Acid) |
|---|---|---|---|
| Ethylamine | CH₃CH₂NH₂ | +I effect of ethyl group | High (~10.8) |
| This compound | (C₃H₂N₂O)CH₂NHCH₃ | -I effect of oxadiazole ring | Lower than ethylamine |
| Aniline | C₆H₅NH₂ | -R effect (delocalization of lone pair into ring) | Low (~4.6) |
| Amide (e.g., Acetamide) | CH₃CONH₂ | -R effect (delocalization of lone pair onto carbonyl oxygen) | Very Low (~ -0.5) |
Mechanistic Investigations of this compound Analogues
Mechanistic studies of compounds analogous to this compound provide valuable insight into its probable reactivity. These studies often focus on the interplay between substituents and the oxadiazole core, particularly how they influence reaction pathways.
Research on polyfluoroaryl-1,2,4-oxadiazoles substituted at the C5 position has detailed ANRORC-like rearrangement mechanisms. chim.it In these cases, nucleophilic attack by reagents like hydrazine (B178648) occurs at the C5 carbon, initiating a ring-opening and subsequent ring-closure sequence to form new heterocyclic systems like indazoles. chim.it This highlights the pronounced electrophilic character of the C5 carbon, which facilitates such transformations.
Similarly, the reactivity of 5-(trihalomethyl)-1,2,4-oxadiazoles demonstrates the influence of a C5 substituent. These compounds react readily with amines to displace the trihalomethyl group and form 5-amino-1,2,4-oxadiazoles. google.com The mechanism involves nucleophilic substitution at the C5 position, and it is noted that the corresponding 3-(trihalomethyl) isomers exhibit much lower reactivity, reinforcing the idea that the C5 position is the more active site for such reactions. google.com
Investigations into analogues where the side chain itself is modified also provide useful data. For example, the synthesis of various acetate (B1210297) derivatives from (substituted-phenyl-1,2,4-oxadiazol-5-yl)methanol involves standard reactions of the hydroxyl group, indicating that the oxadiazole ring is stable under these specific conditions and the reactivity is centered on the side chain. researchgate.net
| Analogue Structure | Reaction Type | Key Mechanistic Feature | Product Type |
|---|---|---|---|
| 5-(Polyfluoroaryl)-1,2,4-oxadiazole | ANRORC-like Rearrangement | Nucleophilic attack at C5 followed by ring opening and closure. chim.it | Indazoles chim.it |
| 5-(Trichloromethyl)-3-phenyl-1,2,4-oxadiazole | Nucleophilic Substitution | Displacement of the -CCl₃ group by an amine nucleophile at C5. google.com | 5-Amino-3-phenyl-1,2,4-oxadiazole google.com |
| 5-(Chloromethyl)-3-aryl-1,2,4-oxadiazole | Gabriel Synthesis | Nucleophilic displacement of chloride by phthalimide, followed by hydrolysis. researchgate.net | 5-(Aminomethyl)-3-aryl-1,2,4-oxadiazole researchgate.net |
| (3-Aryl-1,2,4-oxadiazol-5-yl)methanol | Esterification | Standard O-acylation of the primary alcohol on the side chain. researchgate.net | Acetate Esters researchgate.net |
These studies collectively show that the chemistry of this compound and its analogues is dominated by the electrophilicity of the C5 ring position, the nucleophilicity of the exocyclic amine, and the propensity of the heterocyclic core to undergo rearrangement under forcing conditions.
Reactions of Substituted 1,2,4-Oxadiazoles with Alcohols and Amines
The C5 position of the 1,2,4-oxadiazole ring is known to be electrophilic and can be susceptible to nucleophilic attack, particularly if there is a good leaving group attached or if the ring is activated by electron-withdrawing groups. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous 5-substituted 1,2,4-oxadiazoles provides a strong basis for predicting its behavior. For instance, polymer-supported 5-chloromethyl-1,2,4-oxadiazole readily reacts with primary amines to form 5-aminomethyl oxadiazoles. researchgate.net This suggests that the carbon of the methylene group in this compound could also be subject to nucleophilic substitution, although the amine group itself is not a typical leaving group unless protonated.
In the presence of strong nucleophiles like alkoxides or under forcing conditions, nucleophilic attack at the C5 position of the 1,2,4-oxadiazole ring could lead to ring-opening. The nature of the products would depend on the specific reaction conditions and the nucleophile used.
| Nucleophile | Potential Reaction Type | Plausible Products |
| Alcohols (e.g., Methanol) | Solvolysis (under harsh conditions) | Ring-opened products, potential for transamination if the exocyclic amine is displaced. |
| Amines (e.g., Primary or Secondary Amines) | Nucleophilic Substitution/Displacement | Transamination products where the methylamino group is displaced by the attacking amine. |
| Strong Bases (e.g., NaOH) | Ring Cleavage | Hydrolysis of the oxadiazole ring to form various degradation products. nih.gov |
Kinetic studies on related 1,2,4-oxadiazole derivatives have shown that the rate of nucleophilic attack is influenced by the nature of the substituent at C3 and the electrophilicity of C5. The presence of an electron-withdrawing group at C3 would be expected to increase the rate of reaction.
The reactions of 1,2,4-oxadiazoles with nucleophiles can proceed through several mechanistic pathways. One common mechanism is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement, although this is more typical for reactions that lead to a different heterocyclic system. chim.it
For a simple nucleophilic substitution at the exocyclic methylene carbon, the reaction would likely proceed through a standard SN2 mechanism, especially if the amine group is protonated to become a better leaving group.
A more likely scenario for the reaction of this compound with strong nucleophiles involves an initial attack at the electrophilic C5 position of the oxadiazole ring. This would lead to a tetrahedral intermediate, which could then undergo ring opening. The subsequent fate of this open-chain intermediate would determine the final products.
Proposed Mechanism for Ring Opening:
Nucleophilic Attack: A nucleophile (Nu-) attacks the C5 carbon of the 1,2,4-oxadiazole ring.
Ring Opening: The N2-O1 bond cleaves, leading to a ring-opened intermediate.
Protonation/Rearrangement: The intermediate can then be protonated by the solvent or undergo further rearrangement to yield stable products.
Elucidation of these intermediates would typically involve spectroscopic techniques such as NMR and mass spectrometry on quenched reaction mixtures or through the use of isotopic labeling studies. nih.gov
Proton Exchange Studies on the Methyl Group
While specific proton exchange studies on the methyl group of this compound are not available, studies on related 5-methyl-1,2,4-oxadiazoles have demonstrated that the protons on the methyl group can undergo exchange. This is attributed to the electron-withdrawing nature of the 1,2,4-oxadiazole ring, which can stabilize a negative charge on the adjacent carbon atom, thus increasing the acidity of the methyl protons.
The rate of proton exchange would be expected to be influenced by the solvent and the pH of the medium. In the presence of a suitable base, the methyl protons can be abstracted to form a carbanionic intermediate, which can then be deuterated if the reaction is carried out in a deuterated solvent.
Stability and Degradation Pathways of this compound
The stability of the 1,2,4-oxadiazole ring is a critical factor in its application. Generally, disubstituted 1,2,4-oxadiazoles exhibit good thermal and chemical stability. nih.gov However, they can be susceptible to degradation under certain conditions, particularly at extreme pH values. nih.gov
Studies on a 1,2,4-oxadiazole derivative, BMS-708163, have shown that the compound exhibits maximum stability in a pH range of 3-5. nih.gov At both low and high pH, the degradation rate increases. nih.gov
Acid-Catalyzed Degradation:
At low pH, the degradation is proposed to be initiated by the protonation of the N4 atom of the 1,2,4-oxadiazole ring. nih.gov This protonation activates the C5 carbon towards nucleophilic attack by water, leading to ring opening and the formation of an aryl nitrile degradation product. nih.gov
Base-Catalyzed Degradation:
At high pH, the degradation pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the C5 carbon. nih.gov This leads to the formation of an anionic intermediate on the N4 atom. Subsequent proton capture from a proton donor, such as water, facilitates the ring opening to generate the degradation products. nih.gov In the absence of a proton donor, the anionic intermediate can revert to the starting compound, indicating that the presence of a protic solvent is crucial for degradation under basic conditions. nih.gov
Photochemical Degradation:
1,2,4-oxadiazoles can also undergo photochemical rearrangements upon irradiation, often involving the cleavage of the weak N-O bond. rsc.org The resulting intermediates can then rearrange to form other heterocyclic systems or react with the solvent to yield open-chain products. rsc.org
Summary of Potential Degradation Pathways:
| Condition | Proposed Mechanism | Potential Degradation Products |
| Low pH | Protonation of N4, followed by nucleophilic attack and ring opening. nih.gov | Nitrile derivatives, amides. |
| High pH | Nucleophilic attack at C5, formation of an anionic intermediate, and ring opening. nih.gov | Amides, carboxylic acids. |
| Photolysis | Cleavage of the N-O bond, formation of reactive intermediates. rsc.org | Isomeric oxadiazoles, open-chain products. |
It is important to note that the specific degradation products of this compound would depend on the reaction conditions and would require detailed experimental analysis for confirmation.
Computational and Theoretical Investigations of Methyl 1,2,4 Oxadiazol 5 Ylmethyl Amine
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and energetic landscape of molecules. For Methyl(1,2,4-oxadiazol-5-ylmethyl)amine, such calculations would offer a detailed picture of its molecular orbitals, charge distribution, and the energy associated with different spatial arrangements.
Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Studies on various 1,2,4-oxadiazole (B8745197) derivatives have demonstrated the utility of DFT in characterizing their molecular orbitals and charge distribution. acs.orgnih.gov For this compound, DFT calculations would likely reveal the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability.
A hypothetical charge distribution and molecular orbital landscape for this compound is presented in the table below, based on general principles and data from related compounds.
| Feature | Predicted Characteristics for this compound |
| HOMO Localization | Primarily on the methylamine (B109427) group and the 1,2,4-oxadiazole ring nitrogen atoms. |
| LUMO Localization | Distributed across the C=N and N-O bonds of the 1,2,4-oxadiazole ring. |
| Charge Distribution | Partial negative charges on the oxygen and nitrogen atoms of the oxadiazole ring and the nitrogen of the methylamine group. Partial positive charges on the carbon atoms of the oxadiazole ring and the methyl group. |
Conformational Analysis and Potential Energy Surfaces of Isomers
The flexibility of the methylamine side chain in this compound allows for the existence of multiple conformations. Conformational analysis helps to identify the most stable spatial arrangements of the atoms (conformers) and the energy barriers between them. The potential energy surface (PES) maps the energy of the molecule as a function of its geometry.
Prediction of Reaction Barriers and Transition States
Computational methods can be employed to predict the energy barriers and transition state geometries for chemical reactions involving this compound. The 1,2,4-oxadiazole ring is known to undergo various rearrangements under thermal or photochemical conditions. chim.it For instance, theoretical studies on the photoinduced rearrangements of 3-amino-1,2,4-oxadiazoles have identified different reaction pathways, including ring contraction-ring expansion and internal cyclization. acs.orgnih.gov
For this compound, potential reactions could include N-alkylation or acylation of the methylamine group, or reactions involving the oxadiazole ring itself. Quantum chemical calculations could model the energy profiles of these reactions, identifying the transition states and calculating the activation energies, which are crucial for understanding reaction kinetics.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the behavior of molecules on a larger scale, including their interactions with other molecules and their collective behavior in condensed phases.
Understanding Intermolecular Interactions and Self-Assembly
The nature of intermolecular interactions is critical for understanding the physical properties of this compound, such as its boiling point, solubility, and crystal packing. The molecule possesses several sites capable of forming hydrogen bonds: the nitrogen atom of the methylamine group can act as a hydrogen bond acceptor and the N-H proton as a hydrogen bond donor. The nitrogen and oxygen atoms of the oxadiazole ring can also act as hydrogen bond acceptors.
Molecular dynamics simulations of related 1,2,4-oxadiazole derivatives in solution have been used to study their interactions with solvent molecules and other solute molecules. mdpi.comnih.govresearchgate.net These simulations can reveal preferred orientations and interaction energies, providing a picture of the local molecular environment. Such studies would be valuable in understanding how this compound might interact with biological macromolecules or self-assemble into larger structures.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies, Predicted Collision Cross Section values)
Computational methods are widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of molecules.
NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts have become a standard tool in structural elucidation. Studies on substituted 1,2,4-oxadiazoles have shown that the chemical shifts of the ring carbons are sensitive to the nature of the substituents. scispace.com For this compound, the predicted ¹³C NMR spectrum would show distinct signals for the two carbon atoms of the oxadiazole ring, the methylene (B1212753) carbon, and the methyl carbon. Similarly, the ¹H NMR spectrum would be characterized by signals for the N-H proton, the methylene protons, and the methyl protons.
IR Frequencies: Infrared (IR) spectroscopy is sensitive to the vibrational modes of a molecule. Theoretical calculations can predict the frequencies and intensities of IR absorption bands. For this compound, characteristic IR frequencies would be expected for the N-H stretching and bending vibrations of the amine group, C-H stretching of the methyl and methylene groups, and various stretching and bending modes of the 1,2,4-oxadiazole ring.
Predicted Collision Cross Section (CCS) values: Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge. The collision cross section (CCS) is a measure of the ion's rotationally averaged surface area. Theoretical calculations can predict the CCS values for different ions, which can be compared with experimental data to confirm structural assignments. For the protonated form of this compound, a predicted CCS value would provide an additional parameter for its unambiguous identification.
The following table summarizes the predicted spectroscopic parameters for this compound based on data from analogous compounds. scispace.commdpi.com
| Spectroscopic Parameter | Predicted Value/Range |
| ¹³C NMR Chemical Shift (C3 of oxadiazole) | ~168 ppm |
| ¹³C NMR Chemical Shift (C5 of oxadiazole) | ~175 ppm |
| ¹³C NMR Chemical Shift (Methylene C) | ~40-50 ppm |
| ¹³C NMR Chemical Shift (Methyl C) | ~30-40 ppm |
| ¹H NMR Chemical Shift (Methylene H) | ~3.5-4.5 ppm |
| ¹H NMR Chemical Shift (Methyl H) | ~2.5-3.5 ppm |
| IR Frequency (N-H Stretch) | ~3300-3500 cm⁻¹ |
| IR Frequency (C=N Stretch of oxadiazole) | ~1600-1650 cm⁻¹ |
| IR Frequency (N-O Stretch of oxadiazole) | ~1300-1400 cm⁻¹ |
In Silico Studies of Molecular Recognition and Reactivity Trends
Computational, or in silico, methods are instrumental in modern chemical research, providing deep insights into molecular behavior and properties. For this compound, these theoretical investigations are crucial for understanding its potential interactions with biological targets and for predicting its reactivity. This section delves into the modeling of ligand-target interactions and the application of quantitative structure-reactivity/property relationship (QSRR/QSPR) models to elucidate the chemical and physical characteristics of this compound.
Ligand-Target Interaction Modeling for Chemical Insights
Molecular docking and molecular dynamics simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as this compound, to a macromolecular target, typically a protein. These methods provide a detailed view of the intermolecular interactions that govern molecular recognition.
Studies on various 1,2,4-oxadiazole derivatives have revealed common interaction patterns that are likely relevant to this compound. The 1,2,4-oxadiazole ring itself is a key pharmacophoric feature. mdpi.com It is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, which can participate in various non-covalent interactions. mdpi.comrjptonline.org The nitrogen atoms in the ring can act as hydrogen bond acceptors, a crucial interaction for anchoring ligands within a binding site. For instance, in studies of 1,2,4-oxadiazole derivatives as inhibitors of enzymes like sortase A, hydrogen bonding to key amino acid residues in the active site was observed. nih.gov
Molecular dynamics simulations can complement docking studies by providing insights into the stability of the ligand-protein complex over time. tandfonline.com These simulations can reveal conformational changes in both the ligand and the target upon binding and can be used to calculate binding free energies, offering a more quantitative measure of binding affinity. tandfonline.com
A hypothetical docking study of this compound into a protein active site could reveal the following potential interactions:
| Interaction Type | Potential Interacting Group on this compound | Potential Interacting Amino Acid Residues |
| Hydrogen Bond Acceptor | Nitrogen atoms of the 1,2,4-oxadiazole ring | Lysine, Arginine, Serine, Threonine |
| Hydrogen Bond Donor | Amine (NH) of the methylamino group | Aspartate, Glutamate, Asparagine, Glutamine |
| π-π Stacking | 1,2,4-Oxadiazole ring | Phenylalanine, Tyrosine, Histidine |
| Hydrophobic Interactions | Methyl group and methylene bridge | Alanine, Valine, Leucine, Isoleucine |
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling
Quantitative structure-reactivity/property relationship (QSRR/QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their experimentally determined reactivity or properties. nih.gov These models are valuable for predicting the behavior of new, untested compounds and for understanding the structural features that are most important for a given activity or property.
For 1,2,4-oxadiazole derivatives, 3D-QSAR studies have been successfully employed to understand their structure-activity relationships as enzyme inhibitors. nih.govresearchgate.net In a typical 3D-QSAR study, a set of molecules with known activities are aligned, and various molecular fields (e.g., steric and electrostatic) are calculated around them. researchgate.netiaea.org Statistical methods, such as partial least squares (PLS) regression, are then used to build a model that relates these fields to the observed activities. nih.gov
The resulting 3D-QSAR models can be visualized as contour maps, which indicate regions in space where certain properties (e.g., positive or negative charge, steric bulk) are predicted to increase or decrease the activity of the compounds. nih.gov This information is invaluable for designing new molecules with improved properties. For example, a QSAR model for a series of 1,2,4-oxadiazole-based inhibitors might indicate that a bulky, electron-donating group at a specific position on the phenyl ring is favorable for activity. researchgate.net
While a specific QSRR/QSPR model for this compound is not available in the public domain, the general principles from studies on related 1,2,4-oxadiazole derivatives can be applied. Molecular descriptors that are often important in QSAR models for heterocyclic compounds include:
| Descriptor Type | Examples | Relevance to this compound |
| Electronic Descriptors | Dipole moment, HOMO/LUMO energies, Partial charges | Influence electrostatic interactions and reactivity. |
| Steric Descriptors | Molecular volume, Surface area, Molar refractivity | Describe the size and shape of the molecule, which are important for fitting into a binding site. |
| Topological Descriptors | Connectivity indices, Wiener index | Encode information about the branching and connectivity of the molecule. |
| Hydrophobic Descriptors | LogP | Relates to the compound's solubility and ability to cross biological membranes. |
By calculating these descriptors for this compound and comparing them to those of a series of 1,2,4-oxadiazole derivatives with known properties, it would be possible to predict its biological activity or physicochemical properties. nih.gov
Prediction of Chemical Reactivity and Selectivity in Novel Transformations
The 1,2,4-oxadiazole ring is a versatile heterocycle whose reactivity is influenced by its electronic properties and the nature of its substituents. psu.edu The ring itself is considered electron-deficient due to the presence of two electronegative nitrogen atoms and an oxygen atom. rjptonline.org This electron deficiency makes the carbon atoms of the ring, particularly C3 and C5, susceptible to nucleophilic attack. psu.eduresearchgate.net
The reactivity of the 1,2,4-oxadiazole ring can be summarized as follows:
Nucleophilic Attack: The C3 and C5 positions are the primary sites for nucleophilic attack. The relative reactivity of these positions is influenced by the substituents attached to them. psu.edu
Ring Cleavage: The O-N bond in the 1,2,4-oxadiazole ring is relatively weak, and the ring can undergo cleavage under various conditions, such as reduction or pyrolysis. psu.edu
Rearrangements: The 1,2,4-oxadiazole ring is known to undergo thermal and photochemical rearrangements to form other heterocyclic systems. chim.it
In the case of this compound, the substituents are a methylamino group attached to a methylene bridge at the C5 position. The reactivity of this specific molecule can be predicted based on the general reactivity of the 1,2,4-oxadiazole ring and the electronic effects of its substituents.
The methylene bridge isolates the amine group from the direct electronic influence of the oxadiazole ring. However, the amine itself is a nucleophilic center and can participate in reactions. The methyl group on the amine will have a slight electron-donating effect.
Potential reactions of this compound could include:
| Reaction Type | Potential Reagents | Predicted Products |
| N-Alkylation/N-Acylation of the amine | Alkyl halides, Acyl chlorides | N-substituted derivatives of this compound |
| Nucleophilic substitution at C5 | Strong nucleophiles | Ring-opened products or substitution products (less likely due to the alkyl substituent) |
| Reduction of the oxadiazole ring | Reducing agents (e.g., H2/Pd, NaBH4) | Ring-opened products containing an amidine and an amine functionality |
Computational methods can be employed to provide a more quantitative prediction of the reactivity and selectivity of this compound. For instance, calculating the electrostatic potential map of the molecule can highlight the electron-rich and electron-poor regions, indicating the most likely sites for electrophilic and nucleophilic attack, respectively. The energies of the frontier molecular orbitals (HOMO and LUMO) can also provide insights into the molecule's reactivity; a lower LUMO energy suggests a greater susceptibility to nucleophilic attack. psu.edu
Furthermore, theoretical calculations can be used to model the reaction pathways of potential transformations, allowing for the determination of activation energies and reaction thermodynamics. This can help in predicting the feasibility of a particular reaction and the likely products that will be formed.
Future Perspectives and Emerging Research Avenues for Methyl 1,2,4 Oxadiazol 5 Ylmethyl Amine
Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies
The future synthesis of Methyl(1,2,4-oxadiazol-5-ylmethyl)amine and its derivatives will likely pivot towards greener and more efficient methodologies, moving away from conventional techniques that may require harsh conditions or generate significant waste. jusst.org Key areas of exploration include one-pot syntheses, microwave-assisted protocols, and the use of novel catalytic systems.
One-pot procedures, which combine multiple reaction steps without isolating intermediates, offer a streamlined approach. For instance, a one-pot synthesis could involve the reaction of a nitrile with hydroxylamine (B1172632) to form an amidoxime (B1450833), followed by in-situ coupling with an appropriate carboxylic acid derivative and subsequent cyclization. ias.ac.in Such methods are not only time-efficient but also reduce solvent usage and potential loss of material during purification steps.
Microwave-assisted synthesis represents another significant avenue for improving efficiency. nih.gov Microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to higher yields and product purities compared to conventional heating. acs.orgnih.gov The application of microwave heating to the cyclization of O-acylamidoximes, a key step in forming the 1,2,4-oxadiazole (B8745197) ring, has been shown to be highly effective. acs.orgnih.gov
Furthermore, the development of sustainable catalysts is a critical goal. Metal-free heterogeneous carbocatalysts like graphene oxide (GO) have been shown to effectively catalyze the formation of 1,2,4-oxadiazoles by acting as both a solid acid catalyst and an oxidizing agent. nih.gov Photoredox catalysis using organic dyes also presents a green chemistry approach for constructing the oxadiazole ring under visible light irradiation. nih.gov
| Methodology | Key Advantages | Potential Application to Target Compound Synthesis |
|---|---|---|
| One-Pot Synthesis | Reduced reaction time, solvent usage, and waste; improved operational simplicity. ias.ac.innih.gov | Direct conversion of a nitrile, hydroxylamine, and a suitable precursor for the -CH2NHCH3 side chain in a single vessel. |
| Microwave-Assisted Synthesis | Drastically reduced reaction times (minutes vs. hours); often higher yields and purities. nih.govnih.gov | Rapid and efficient cyclodehydration of the O-acylamidoxime intermediate to form the 1,2,4-oxadiazole ring. |
| Graphene Oxide (GO) Catalysis | Environmentally benign, inexpensive, metal-free, and reusable catalyst. nih.gov | Catalyzing the oxidative cyclization step, replacing traditional metal-based or stoichiometric reagents. |
| Visible-Light Photoredox Catalysis | Uses light as a renewable energy source; mild reaction conditions. nih.gov | Enabling novel cycloaddition pathways for ring formation under ambient temperature. |
Advanced Mechanistic Insights via Time-Resolved Spectroscopy and Hybrid Computational Approaches
A deep understanding of the reaction mechanisms, electronic structure, and photophysical properties of this compound is crucial for its rational design in various applications. Future research should leverage a synergy between advanced spectroscopic techniques and computational chemistry.
Time-resolved spectroscopy, such as transient absorption and fluorescence spectroscopy, can provide invaluable data on the excited-state dynamics of the molecule. The 1,2,4-oxadiazole ring is known to undergo photochemical rearrangements, often involving the cleavage of the labile O-N bond. chim.it Studying these processes on the femtosecond to nanosecond timescale would elucidate the pathways of energy dissipation and the nature of transient intermediates, which is vital for applications in photochemistry or optoelectronics.
Hybrid computational approaches, particularly those combining Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can complement experimental findings. nih.gov These methods can be used to:
Model Reaction Pathways: Calculate the energy profiles of synthetic routes to understand reaction barriers and optimize conditions.
Predict Spectroscopic Properties: Simulate UV-Vis absorption and emission spectra to aid in the interpretation of experimental data. nih.gov
Elucidate Photochemical Mechanisms: Map the potential energy surfaces of excited states to understand the competition between different rearrangement pathways, such as ring contraction-ring expansion (RCRE) and internal-cyclization isomerization (ICI). chim.itnih.gov
By combining these advanced techniques, a comprehensive picture of the molecule's behavior at the electronic level can be constructed, guiding the synthesis of new derivatives with tailored photophysical or reactive properties.
Integration into Advanced Functional Material Systems with Tunable Properties
The inherent electronic and structural properties of the 1,2,4-oxadiazole ring make it an attractive building block for advanced functional materials. nih.gov Future research should focus on integrating this compound into systems with tunable optical, electronic, or coordination properties.
A primary area of interest is in Organic Light-Emitting Diodes (OLEDs) . Oxadiazole derivatives are well-known for their electron-transporting capabilities and high thermal stability, making them excellent candidates for electron transport layers (ETLs) or host materials in OLED devices. rsc.orgacs.org The specific structure of this compound could be modified, for example, by attaching aromatic chromophores to the amine, to create novel emitters with high quantum yields. acs.org
Another promising avenue is the development of fluorescent sensors . The oxadiazole moiety can be functionalized with chromophores and chelating groups to act as sensors for metal ions. nih.gov The methylamine (B109427) group on the target compound provides a convenient handle for attaching receptor units. Upon binding of an analyte, the electronic communication between the receptor and the oxadiazole core could be altered, resulting in a detectable change in fluorescence. nih.gov For instance, incorporating the oxadiazole into BODIPY dyes has been shown to produce fluorophores with long-wavelength absorption and emission in the near-infrared region. rsc.orgrsc.org
Finally, the nitrogen atoms in both the oxadiazole ring and the side chain make the compound a potential ligand for metal complexes and metal-organic frameworks (MOFs) . By coordinating with metal centers, it could be possible to create novel materials with applications in catalysis, gas storage, or chemical sensing. The ability to derivatize the amine group would allow for fine-tuning of the ligand's steric and electronic properties to control the structure and function of the resulting coordination polymer.
| Material System | Role of this compound | Tunable Properties |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Electron transport material, host material, or core for emissive dopants. rsc.orgacs.org | Electron mobility, emission wavelength, quantum efficiency. |
| Fluorescent Sensors | Scaffold for attaching receptor units; fluorophore core. nih.gov | Selectivity and sensitivity to specific metal ions or other analytes. |
| Metal-Organic Frameworks (MOFs) | Organic linker (ligand) connecting metal nodes. | Pore size, catalytic activity, gas adsorption properties. |
Development of High-Throughput Screening for Chemical Reactivity and Catalysis
To rapidly explore the chemical potential of this compound, high-throughput screening (HTS) methodologies are indispensable. Future work should focus on developing parallel synthesis and screening platforms to efficiently map its reactivity and identify potential catalytic activities.
Polymer-assisted solution-phase (PASP) synthesis is a powerful tool for generating libraries of derivatives. acs.org By anchoring a precursor to a solid support, a wide range of reagents can be applied in parallel to derivatize the core structure. For this compound, the secondary amine provides an ideal point for such modifications. After the reactions, excess reagents and byproducts can be easily removed by filtration, streamlining the purification process. acs.org Combining PASP with microwave heating can further accelerate the creation of diverse chemical libraries.
Once libraries are generated, HTS techniques can be employed to screen for desired properties. For example, by arraying the compounds in microtiter plates, their ability to catalyze specific reactions could be rapidly assessed using colorimetric or fluorometric assays. This approach could uncover previously unknown catalytic functions of the 1,2,4-oxadiazole scaffold or its derivatives. Similarly, screening for binding affinity against biological targets could accelerate the discovery of new pharmacophores.
Unexplored Reactivity Patterns and Derivatization Strategies for Expanding Chemical Space
While the 1,2,4-oxadiazole ring is relatively stable, it possesses unique reactivity that remains to be fully explored for this specific compound. Additionally, the secondary amine side chain is a prime target for derivatization to expand the accessible chemical space.
The 1,2,4-oxadiazole ring itself can undergo various thermal or photochemical rearrangements. chim.it The Boulton-Katritzky rearrangement, for example, is a well-known thermal isomerization of 1,2,4-oxadiazoles that can lead to other heterocyclic systems. chim.it Investigating such rearrangements for this compound could provide access to novel scaffolds. The ring can also participate in cycloaddition reactions, such as the transannular Diels-Alder/[3+2] cycloaddition cascade, which can rapidly build molecular complexity. acs.org
The most straightforward path to expanding chemical space is through derivatization of the methylamine group. As a secondary amine, it is amenable to a wide range of chemical transformations, including:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides. nih.gov
Alkylation: Introduction of new alkyl or aryl groups.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
These derivatization strategies would allow for the systematic modification of the compound's physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity, which is essential for applications in medicinal chemistry and materials science. researchgate.netresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
